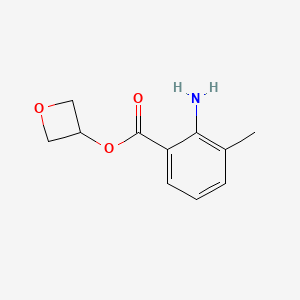
Oxetan-3-yl 2-amino-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxetan-3-yl 2-amino-3-methylbenzoate is a chemical compound with the molecular formula C11H13NO3. It features an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including Oxetan-3-yl 2-amino-3-methylbenzoate, often involves cyclization reactions. One common method is the intramolecular cyclization through C−O bond formation. This can be achieved via intramolecular etherification or epoxide ring opening followed by ring closing . Another approach involves the Paternò−Büchi [2+2] photocycloaddition, which forms the oxetane ring through a photochemical reaction .
Industrial Production Methods
Industrial production of oxetane derivatives typically involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxetan-3-yl 2-amino-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetane-3-one derivatives, while substitution reactions can yield various substituted oxetane compounds .
Aplicaciones Científicas De Investigación
Oxetan-3-yl 2-amino-3-methylbenzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Oxetane derivatives are explored for their potential as pharmaceutical agents due to their stability and reactivity.
Mecanismo De Acción
The mechanism by which Oxetan-3-yl 2-amino-3-methylbenzoate exerts its effects involves its interaction with molecular targets through its oxetane ring. The ring strain and electronic properties of the oxetane moiety allow it to participate in various chemical reactions, facilitating its binding to specific enzymes or receptors. This interaction can modulate biological pathways and lead to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxetan-3-one: A simpler oxetane derivative used in similar applications.
3,3-Dimethyloxetane: Another oxetane compound with different substituents that affect its reactivity and applications.
Uniqueness
Oxetan-3-yl 2-amino-3-methylbenzoate is unique due to the presence of both the oxetane ring and the 2-amino-3-methylbenzoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Número CAS |
151695-58-8 |
|---|---|
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.229 |
Nombre IUPAC |
oxetan-3-yl 2-amino-3-methylbenzoate |
InChI |
InChI=1S/C11H13NO3/c1-7-3-2-4-9(10(7)12)11(13)15-8-5-14-6-8/h2-4,8H,5-6,12H2,1H3 |
Clave InChI |
XQRWAQOSHXIXSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1N)C(=O)OC2COC2 |
Sinónimos |
Benzoic acid, 2-amino-3-methyl-, 3-oxetanyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















